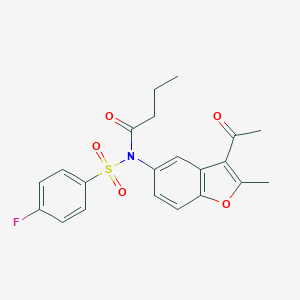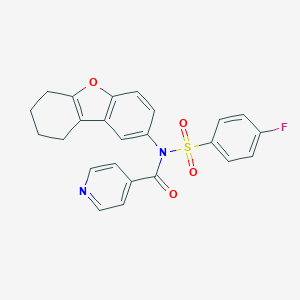![molecular formula C21H17N7OS B285036 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has been the focus of scientific research in recent years. This compound belongs to the class of triazolopyrimidine derivatives and has been found to have potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes or proteins in the body. It has also been found to have the ability to induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has biochemical and physiological effects on the body. It has been found to have antioxidant properties and can reduce oxidative stress in the body. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body.
Orientations Futures
There are several future directions for research on 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anticancer agent and to further understand its mechanism of action. Additionally, research could be done to explore the potential of this compound as an antifungal and antibacterial agent.
Méthodes De Synthèse
The synthesis of 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-amino-5-methylthiazole with 3-bromopyridine-2-carbaldehyde in the presence of potassium carbonate. The resulting intermediate is then treated with 2-thiophenecarboxylic acid hydrazide to obtain the final product.
Applications De Recherche Scientifique
5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to have potential applications in various fields of research. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H17N7OS |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
5-methyl-N,2-dipyridin-3-yl-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H17N7OS/c1-13-17(20(29)25-15-6-3-9-23-12-15)18(16-7-4-10-30-16)28-21(24-13)26-19(27-28)14-5-2-8-22-11-14/h2-12,18H,1H3,(H,25,29)(H,24,26,27) |
Clé InChI |
VDIOTQRZVVGDBR-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CS4)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CS4)C(=O)NC5=CN=CC=C5 |
SMILES canonique |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CS4)C(=O)NC5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)
![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)


amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)

![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)